(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile
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Overview
Description
(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile is a chemical compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and reagents to facilitate the formation of the desired bicyclic structure.
Chemical Reactions Analysis
Types of Reactions
(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of (8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tropane: A well-known compound with a similar bicyclic structure, used in the synthesis of various alkaloids.
Cocaine: A tropane alkaloid with significant biological activity, known for its stimulant effects.
Atropine: Another tropane alkaloid used in medicine for its anticholinergic properties.
Uniqueness
(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile is unique due to its specific structure and the presence of the acetonitrile group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
4903-43-9 |
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Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-8-yl)acetonitrile |
InChI |
InChI=1S/C9H14N2/c10-6-7-11-8-2-1-3-9(11)5-4-8/h8-9H,1-5,7H2 |
InChI Key |
DZQWUTHTAOMQJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)N2CC#N |
Origin of Product |
United States |
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